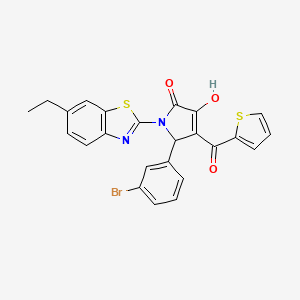![molecular formula C27H30N2O6 B12137592 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12137592.png)
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolinone core, substituted with diethylaminoethyl, hydroxy, methoxybenzo[d]furan, and methoxyphenyl groups. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new synthetic pathways and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolinone core, followed by the introduction of various substituents through sequential reactions. Key steps may include:
Formation of the Pyrrolinone Core: This can be achieved through cyclization reactions involving suitable precursors.
Substitution Reactions: Introduction of the diethylaminoethyl group, hydroxy group, and methoxy groups through nucleophilic substitution or electrophilic aromatic substitution reactions.
Coupling Reactions: Attachment of the methoxybenzo[d]furan moiety via coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one: shares similarities with other pyrrolinone derivatives and compounds containing methoxybenzo[d]furan and methoxyphenyl groups.
Uniqueness
- The unique combination of substituents in this compound sets it apart from other compounds. Its specific structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C27H30N2O6 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
1-[2-(diethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H30N2O6/c1-5-28(6-2)14-15-29-23(17-10-12-19(33-3)13-11-17)22(25(31)27(29)32)24(30)21-16-18-8-7-9-20(34-4)26(18)35-21/h7-13,16,23,31H,5-6,14-15H2,1-4H3 |
InChIキー |
HJPLFIAXIYDKIY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137512.png)
![9-Bromo-2-(4-ethoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12137520.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137528.png)
![3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12137531.png)

![6-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]hexanamide](/img/structure/B12137540.png)
![(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12137564.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12137578.png)
![(4E)-5-(3-bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12137603.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(2-fluorophenyl)pyrrolidine-2,3-dione](/img/structure/B12137604.png)

![2-amino-1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12137623.png)

